trans-trans-Mivacurium chloride
Description
Properties
CAS No. |
104758-51-2 |
|---|---|
Molecular Formula |
C58H80Cl2N2O14 |
Molecular Weight |
1100.2 g/mol |
IUPAC Name |
bis[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dichloride |
InChI |
InChI=1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59-,60-;;/m1../s1 |
InChI Key |
WMSYWJSZGVOIJW-HMYBBXLASA-L |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Chemical Synthesis and Precursor Studies of Trans Trans Mivacurium Chloride
Synthetic Methodologies for Mivacurium (B34715) and its Stereoisomers
The synthesis of mivacurium chloride, and specifically the trans-trans isomer, involves a multi-step process that hinges on the preparation of a key chiral precursor, followed by a coupling reaction to form the final molecule.
Chiral Precursor Synthesis
The critical chiral precursor for the synthesis of mivacurium chloride is (R)-5'-methoxylaudanosine. The stereochemistry of this precursor determines the (R) configuration at the C(1) and C(1') centers of the final mivacurium chloride molecule. Two primary strategies have been employed for the synthesis of this enantiopure precursor: asymmetric transfer hydrogenation and chiral resolution of a racemic intermediate.
Asymmetric transfer hydrogenation (ATH) has emerged as a favorable method for the synthesis of the chiral precursor of mivacurium chloride, offering a route to high optical purity. capes.gov.br This technique is particularly advantageous as it can circumvent the inefficiencies and waste associated with classical resolution methods. capes.gov.br The synthesis of derivatives of tubocurarine, such as mivacurium chloride, can be achieved through the ATH of prochiral substituted 3,4-dihydroisoquinolines (DHIQs) using Noyori's chiral half-sandwich catalysts. capes.gov.br
The process involves the reduction of an imine intermediate, 6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline, to the corresponding chiral amine. capes.gov.br Subsequent methylation of this amine yields the desired (R)-5'-methoxylaudanosine. This method has been shown to be a viable alternative to traditional industrial methods. capes.gov.br
The classical and industrially practiced method for obtaining the chiral precursor involves the resolution of racemic 5'-methoxylaudanosine (B601609). capes.gov.br This process typically utilizes a chiral resolving agent, such as L-dibenzoyltartaric acid, to separate the enantiomers. capes.gov.br The racemic 5'-methoxylaudanosine is prepared through a one-pot reduction and N-methylation of the corresponding 3,4-dihydroisoquinoline. capes.gov.br While effective, this resolution process can be inefficient and generate significant amounts of non-recyclable waste. capes.gov.br
A comparison of the two synthetic pathways to (R)-5'-methoxylaudanosine is summarized in the table below:
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Chiral Resolution of Racemic Methoxylaudanosine |
| Starting Material | 6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline | Racemic 5'-methoxylaudanosine |
| Key Reagent/Process | Noyori's chiral half-sandwich catalysts | L-dibenzoyltartaric acid |
| Efficiency | Potentially more favorable and efficient | Can be inefficient with waste generation |
| Key Advantage | High optical purity, less waste | Established industrial method |
Stereoselective Synthetic Routes to Target Diastereoisomers
The final step in the synthesis of mivacurium chloride involves the coupling of two molecules of a laudanosinium derivative with a linking agent. The stereochemistry of the final product, a mixture of trans-trans, cis-trans, and cis-cis isomers, is determined in this step. The typical composition of the mixture is approximately 56% trans-trans, 36% cis-trans, and 6% cis-cis mivacurium. nih.govgoogle.com
While the synthesis generally produces a mixture of diastereomers, the enrichment of the desired trans-trans isomer is a key objective. The starting material for the coupling reaction, N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride, can exist as a mixture of trans and cis diastereomers with respect to the orientation of the methyl group on the quaternary nitrogen. Utilizing a starting mixture with a higher trans:cis ratio, for example, 3:1, can influence the final diastereomeric composition of the mivacurium chloride product. google.com
The separation of these diastereomers is often achieved through chromatographic methods. High-performance liquid chromatography (HPLC) has been successfully employed to separate and quantify the individual isomers of mivacurium. nih.govnih.gov
Optimization Strategies in trans-trans-Mivacurium (B12770209) Chloride Synthesis
A significant focus in the synthesis of mivacurium chloride is the optimization of the process to maximize the yield and purity of the final product, particularly the trans-trans isomer. This involves strategies for both the coupling reaction and the subsequent purification of the crude product.
The coupling reaction involves the reaction of N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride in an organic solvent like dichloromethane. researchgate.net Following the coupling, the crude mivacurium chloride is extracted into an aqueous phase. researchgate.net
A key optimization strategy involves the purification of the aqueous solution of raw mivacurium chloride using a nonionic polymeric adsorbent resin, such as XAD-4. researchgate.net This step is crucial for removing impurities. The purified mivacurium chloride can then be recovered from the aqueous solution by techniques such as freeze-drying or extraction into an organic solvent. researchgate.net Further purification can be achieved by washing the solid product with solvents like warm 2-butanone (B6335102) to remove residual impurities. researchgate.net These purification steps are designed to achieve a high purity degree of over 97.5%. researchgate.net
The table below summarizes the purification steps for mivacurium chloride:
| Step | Description | Purpose |
| Aqueous Extraction | Extraction of crude mivacurium chloride from the organic reaction mixture into water. | Initial separation from organic-soluble impurities. |
| Resin Treatment | Treatment of the aqueous solution with a nonionic polymeric adsorbent resin (e.g., XAD-4). | Removal of specific impurities to increase purity. |
| Product Recovery | Recovery of mivacurium chloride from the aqueous solution via freeze-drying or solvent extraction. | Isolation of the purified product. |
| Solvent Washing | Washing the solid product with a suitable organic solvent (e.g., warm 2-butanone). | Final removal of residual impurities. |
Development of Analogues and Prodrugs for Research Purposes
The development of analogues and prodrugs of existing drugs is a common strategy in medicinal chemistry to improve pharmacokinetic properties, enhance efficacy, or reduce side effects. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. nih.gov
In the context of neuromuscular blocking agents, research has focused on designing compounds with a short duration of action. core.ac.uk While extensive research has been conducted on analogues of other neuromuscular blockers, specific information on the development of analogues and prodrugs of mivacurium for research purposes is limited in the reviewed literature. The general principles of prodrug design, such as masking polar groups with esters to improve lipophilicity, could theoretically be applied to mivacurium. nih.gov However, detailed studies describing the synthesis and evaluation of such mivacurium derivatives were not prominently found. The primary focus of the available literature remains on the synthesis and optimization of mivacurium chloride itself.
Molecular Structure and Conformational Analysis of Trans Trans Mivacurium Chloride
Detailed Structural Elucidation of the trans-trans Isomer
The specific isomer under consideration, trans-trans-mivacurium (B12770209) chloride, has the systematic IUPAC name [R-[R,R-(E)]]-2,2'-[(1,8-dioxo-4-octene-1,8-diyl)bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium] dichloride. fda.govfda.gov It is identified as the (1R,1'R, 2S, 2'S) stereoisomer. fda.gov
| Property | Value |
| Molecular Formula | C₅₈H₈₀Cl₂N₂O₁₄ |
| Molecular Weight | 1100.18 g/mol |
| Isomer Configuration | trans-trans |
| Stereochemistry | (1R,1'R, 2S, 2'S) |
The two tetrahydroisoquinolinium rings of mivacurium (B34715) each contain a chiral carbon atom at position 1. For all three major stereoisomers of mivacurium, including the trans-trans form, the configuration at these centers is consistently (1R,1'R). wikipedia.orgfda.gov This indicates that the bulky (3,4,5-trimethoxyphenyl)methyl group is oriented in a specific and defined manner relative to the plane of the isoquinolinium ring system.
The central portion of the mivacurium molecule is an oct-4-ene-1,8-dioic acid diester bridge. wikipedia.org The double bond at the C-4 position of this chain gives rise to E/Z (or trans/cis) diastereomerism. In the clinically used mixture of mivacurium, the isomers possess the (E)-configuration, meaning the substituents on the double bond are on opposite sides. wikipedia.orgfda.gov This imparts a more linear and extended conformation to the flexible linker chain compared to a potential (Z)-isomer.
Conformational Preferences and Dynamics of the Bisbenzyltetrahydroisoquinolinium Scaffold
Trans-trans-mivacurium chloride possesses a total of ten methoxy (B1213986) (-OCH₃) groups distributed across its two benzyl (B1604629) and two isoquinoline (B145761) ring systems. wikipedia.org Methoxy groups can influence molecular conformation through both steric and electronic effects. nih.gov
Electronic Effects: The oxygen atom in a methoxy group has lone pairs of electrons that can be donated into the aromatic ring system (a +M or +R effect). This can affect the electron distribution and bond characteristics within the rings, which may have subtle influences on the bond lengths and angles, and thus the conformation.
The extensive methoxylation in mivacurium is a key structural feature that contributes to its pharmacological profile, and these groups play a significant role in defining the conformational landscape of the molecule. nih.gov
Comparative Structural Analysis with cis-trans and cis-cis Mivacurium Stereoisomers
Mivacurium chloride is a symmetrical bisbenzyltetrahydroisoquinolinium agent. wikipedia.org The molecule's structure contains a central (E)-oct-4-ene diester bridge connecting two substituted tetrahydroisoquinolinium (THIQ) rings. fda.gov The isomerism of mivacurium chloride arises from the chirality at two types of stereocenters: the C-1 carbon of each THIQ ring and the quaternary nitrogen (onium) head of each THIQ ring. drugs.com While there are twenty potential isomers, mivacurium chloride is specifically a mixture of three stereoisomers, all of which share the (E) configuration at the central double bond. fda.gov
The three stereoisomers present in the mixture are the trans-trans, cis-trans, and cis-cis diesters. fda.govdrugs.com Their designations refer to the relative orientations of the substituents on the two chiral nitrogen atoms of the THIQ rings. The specific configurations are as follows:
(1R,1'R, 2S, 2'S) , the trans-trans diester. drugs.comhres.ca
(1R,1'R, 2R, 2'S) , the cis-trans diester. drugs.comhres.ca
(1R,1'R, 2R, 2'R) , the cis-cis diester. drugs.comhres.ca
All three isomers share the same (R) configuration at the C-1 and C-1' positions. The structural variation among them is determined by the stereochemistry at the two chiral nitrogen centers, N-2 and N-2'. In the trans-trans isomer, both nitrogens possess the (S) configuration. The cis-cis isomer has the (R) configuration at both nitrogen centers, while the cis-trans isomer is a hybrid with one (R) and one (S) nitrogen center. drugs.comhres.ca
The distribution of these isomers in the mixture is not equal. The trans-trans and cis-trans isomers are the most abundant, collectively comprising 92% to 96% of the total mivacurium chloride. fda.govdrugs.com The cis-cis isomer is a minor component. wikipedia.org
| Stereoisomer | Proportion in Mixture |
|---|---|
| trans-trans-Mivacurium | ~56% |
| cis-trans-Mivacurium | ~36% |
| cis-cis-Mivacurium | ~6% |
Table 1: Approximate proportions of mivacurium stereoisomers in the clinically used mixture. Data sourced from Wikipedia. wikipedia.org
The structural differences stemming from the stereochemistry at the nitrogen centers have significant consequences for the biological potency of each isomer. The trans-trans and cis-trans isomers are equipotent. drugs.com In stark contrast, the cis-cis isomer is estimated to have only about one-tenth the neuromuscular blocking potency of the other two stereoisomers. fda.govdrugs.com This marked difference in activity underscores the importance of the specific three-dimensional structure defined by the 'trans' versus 'cis' configuration at the nitrogen centers for effective binding to cholinergic receptors on the motor end-plate. fda.gov
| Feature | This compound | cis-trans-Mivacurium Chloride | cis-cis-Mivacurium Chloride |
|---|---|---|---|
| Absolute Configuration | (1R,1'R, 2S, 2'S) drugs.comhres.ca | (1R,1'R, 2R, 2'S) drugs.comhres.ca | (1R,1'R, 2R, 2'R) drugs.comhres.ca |
| Nitrogen Stereochemistry | S, S | R, S | R, R |
| Relative Potency | Potent drugs.com | Potent (equipotent with trans-trans) drugs.com | Low (~1/10th of trans-trans) fda.govdrugs.com |
Table 2: Comparative structural and activity profile of mivacurium chloride stereoisomers.
Structure Activity Relationships Sar at the Molecular Level for Trans Trans Mivacurium Chloride
Elucidating Molecular Determinants of Neuromuscular Blocking Potency
The potency of trans-trans-mivacurium (B12770209) chloride as a neuromuscular blocking agent is intricately linked to its molecular structure. Like other non-depolarizing agents, its primary mechanism of action involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. wikipedia.orgdrugbank.comnih.gov The key molecular determinants contributing to its potency include the presence of two quaternary ammonium (B1175870) heads, the specific stereochemistry of the molecule, the length and flexibility of the connecting chain, and the nature of its functional groups. oup.com
The heritage of mivacurium (B34715) stems from efforts to create an ideal replacement for succinylcholine (B1214915), drawing from the structures of laudexium (B1674549) and succinylcholine itself. wikipedia.org The resulting bisbenzyltetrahydroisoquinolinium structure of mivacurium is crucial for its activity. wikipedia.org
Stereospecificity in Receptor Binding and Functional Activity
Stereochemistry plays a pivotal role in the interaction of mivacurium with its target receptor, highlighting the three-dimensional precision required for effective neuromuscular blockade.
Mivacurium exists as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. wikipedia.org Research has consistently shown a significant difference in the neuromuscular blocking potency among these isomers. The trans-trans and cis-trans isomers are considered the most active and are equipotent. nih.govaneskey.com In contrast, the cis-cis isomer exhibits significantly lower potency, estimated to be about one-tenth to one-thirteenth that of the other two isomers. wikipedia.orgnih.gov This disparity underscores the importance of the spatial arrangement of the molecule for optimal receptor binding.
Table 1: Potency of Mivacurium Isomers
| Isomer | Relative Potency | Percentage in Mixture |
| trans-trans | High (equipotent with cis-trans) | 52-60% |
| cis-trans | High (equipotent with trans-trans) | 34-40% |
| cis-cis | Low (approx. 1/10th - 1/13th of others) | 4-8% |
This table provides an interactive summary of the relative potencies and proportions of the mivacurium stereoisomers.
A fundamental feature of potent non-depolarizing neuromuscular blocking agents is the presence of two quaternary ammonium groups, and trans-trans-mivacurium chloride is no exception. oup.com These positively charged nitrogen centers, separated by an optimal distance, are crucial for binding to the anionic subsites on the α-subunits of the nAChR. nih.gov This "bisquaternary" arrangement facilitates a strong ionic interaction with the receptor, effectively blocking the binding of acetylcholine and preventing muscle depolarization. drugbank.comnih.gov The symmetrical nature of the mivacurium molecule, with its two benzyltetrahydroisoquinolinium heads, is a key aspect of its design. wikipedia.org
Comparative SAR Analysis with Related Non-depolarizing Neuromuscular Blocking Agents (e.g., Atracurium (B1203153), Doxacurium)
A comparative analysis of the structure-activity relationships of mivacurium with related compounds like atracurium and doxacurium (B1220649) reveals important trends. All three are bisbenzylisoquinolinium derivatives, but they differ in key structural aspects that affect their potency and duration of action.
Doxacurium: Doxacurium is another bisbenzylisoquinolinium agent that is structurally related to mivacurium. A key difference lies in the number of methoxy (B1213986) groups; doxacurium has twelve, which contributes to it being more potent than mivacurium. wikipedia.orgoup.com
The potency of these agents generally increases with the number of methoxy groups on the benzylisoquinolinium heads. oup.com
Contributions of Specific Functional Groups (e.g., Methoxy groups, Ester Linkages) to Potency
Methoxy Groups: The presence of methoxy (-OCH3) groups on the benzylisoquinolinium rings is a key factor in enhancing the potency of neuromuscular blocking agents. oup.com Mivacurium possesses ten methoxy groups. wikipedia.org These groups can influence the electronic distribution and conformation of the molecule, potentially leading to stronger interactions with the receptor. The increased number of methoxy groups in mivacurium compared to atracurium is associated with its higher potency. wikipedia.orgoup.com
Ester Linkages: The ester linkages in the connecting chain of mivacurium are of paramount importance, not for potency per se, but for the drug's duration of action. These ester bonds are susceptible to hydrolysis by plasma cholinesterase, leading to the rapid breakdown of the molecule into inactive metabolites. wikipedia.orgdrugbank.com This rapid metabolism is responsible for the short duration of action of mivacurium. The hydrolysis of just one ester moiety results in two mono-quaternary metabolites, which effectively terminates the neuromuscular blocking action as the bis-quaternary structure is lost. wikipedia.org
Mechanistic Investigations of Trans Trans Mivacurium Chloride Action
Molecular Interactions with Cholinergic Receptors at the Motor End-Plate
The primary action of trans-trans-mivacurium (B12770209) chloride occurs at the neuromuscular junction, specifically through its interaction with cholinergic receptors on the motor end-plate.
Competitive Antagonism of Acetylcholine (B1216132) Binding to Nicotinic Receptors
trans-trans-Mivacurium chloride functions as a competitive antagonist to acetylcholine at nicotinic receptors located on the motor end-plate. nps.org.audrugbank.combio-add.org By binding to these receptor sites, it physically obstructs acetylcholine, the endogenous neurotransmitter, from binding and initiating the depolarization of the muscle cell membrane. nps.org.au This antagonism prevents the ion channel of the receptor from opening, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation. drugbank.comclinmedjournals.org The neuromuscular block induced by mivacurium (B34715) is a hallmark of non-depolarizing agents and can be overcome by increasing the concentration of acetylcholine in the synaptic cleft. This is clinically achieved by administering acetylcholinesterase inhibitors, such as neostigmine (B1678181), which prevent the breakdown of acetylcholine and allow it to more effectively compete with the blocking agent at the receptor site. nps.org.audrugbank.com
Characterization of Receptor Subunit Binding Specificity
The muscle-type nicotinic acetylcholine receptor is a pentameric protein with two nonidentical ligand-binding sites. nih.gov While detailed studies on the specific subunit selectivity of the trans-trans-mivacurium isomer are not extensively documented in the provided research, the general mechanism involves binding to these cholinergic receptors. nps.org.audrugbank.com Studies on other competitive antagonists have revealed varying degrees of selectivity for the different binding sites on the receptor subunits (α-δ and α-ε). nih.gov Mivacurium, as a bisbenzylisoquinolinium compound, is structurally designed to interact with these sites. drugbank.comwikipedia.org The blockade of neuromuscular transmission is achieved by this high-affinity binding to the cholinergic receptors, preventing the conformational change necessary for ion channel activation. nps.org.au
Role of Cholinesterase Enzymes in Modulating Compound Action
The duration and recovery from the neuromuscular blockade induced by this compound are uniquely governed by its interaction with specific cholinesterase enzymes.
Butyrylcholinesterase (Plasma Cholinesterase) as a Primary Target
The primary mechanism for the inactivation and termination of action of mivacurium is enzymatic hydrolysis by butyrylcholinesterase (BChE), also known as plasma cholinesterase. fda.govnps.org.audrugbank.comwikipedia.org This enzyme, found predominantly in the blood plasma, rapidly metabolizes the ester linkages within the mivacurium molecule. nps.org.audrugbank.comwikipedia.org This process yields a quaternary alcohol and a quaternary monoester metabolite, which have significantly less neuromuscular blocking activity. fda.govhres.ca
The clearance of the potent trans-trans and cis-trans isomers is highly dependent on plasma cholinesterase activity, resulting in a very short elimination half-life of approximately two minutes for these isomers. fda.govnih.gov This rapid breakdown is responsible for the short clinical duration of action of mivacurium. clinmedjournals.orgnih.gov The strong correlation between BChE activity and the rate of recovery from blockade is well-established. nih.govnih.gov Patients with genetically determined low or atypical BChE activity exhibit a markedly prolonged response to mivacurium, as the drug is metabolized much more slowly. fda.govnih.govnih.gov
| Isomer | Mean Clearance (mL/min/kg) | Mean Half-Life (minutes) | Dependency on Plasma Cholinesterase |
|---|---|---|---|
| trans-trans | High | ~2 | Yes |
| cis-trans | High | ~2 | Yes |
| cis-cis | 4.6 ± 1.1 | 53 ± 20 | No |
Data sourced from FDA reports and clinical pharmacokinetic studies. fda.gov
Absence of Direct Interaction with Acetylcholinesterase
While butyrylcholinesterase is the primary enzyme for mivacurium metabolism, there is no evidence to suggest that acetylcholinesterase (AChE) plays a direct role in its breakdown. nps.org.audrugbank.com AChE is located at the neuromuscular junction and is responsible for hydrolyzing acetylcholine to terminate the nerve impulse. wikipedia.org The mechanism of mivacurium reversal by AChE inhibitors like neostigmine is indirect; these drugs increase synaptic acetylcholine levels, which then compete with mivacurium at the receptor. nps.org.audrugbank.com This relationship underscores that mivacurium is not a substrate for AChE. Its chemical structure is specifically susceptible to hydrolysis by BChE, which dictates its pharmacokinetic profile. wikipedia.org
Theoretical Models for Neuromuscular Transmission Blockade and Recovery
The process of neuromuscular blockade and subsequent recovery following the administration of this compound can be described by a model based on competitive antagonism and enzyme kinetics.
Blockade: The onset of blockade is a function of the concentration of mivacurium at the neuromuscular junction. Following administration, the compound binds to a fraction of the nicotinic acetylcholine receptors, preventing them from being activated by acetylcholine. When a sufficient number of receptors are occupied by the antagonist, the end-plate potential fails to reach the threshold required for muscle fiber contraction, resulting in paralysis. nps.org.au The degree of block is dose-dependent, with higher initial concentrations leading to a faster onset and more profound block. nih.gov
Recovery: Spontaneous recovery from the neuromuscular block is almost entirely dependent on the clearance of mivacurium from the plasma via hydrolysis by BChE. fda.govnps.org.au As the plasma concentration of the active trans-trans and cis-trans isomers decreases, a concentration gradient is established, causing the molecules to diffuse away from the receptors at the motor end-plate. This frees the receptors to be activated by acetylcholine again. The rate of this recovery is predictable and typically rapid in patients with normal BChE activity. nih.govnih.gov The recovery profile is characterized by a consistent and relatively short duration, regardless of the duration of administration, a key feature of its clinical use. nih.govnih.gov
| Recovery Index | Typical Time (minutes) | Description |
|---|---|---|
| 25% to 75% Twitch Height | 6.5 - 7.2 | Time for recovery of twitch tension from 25% to 75% of baseline after a bolus dose. |
| 5% to 95% Twitch Height | 12.9 - 14.7 | Time for nearly complete recovery of twitch tension after a bolus dose. |
| Spontaneous 95% Recovery | ~25 - 30 | Time for 95% recovery of neuromuscular function after an initial dose. clinmedjournals.org |
Data compiled from clinical pharmacology studies. clinmedjournals.orgnih.gov
Pharmacokinetic-Pharmacodynamic Link Models (e.g., Interstitial Compartment Models)
The time course of action of mivacurium, a compound known for its rapid breakdown by plasma cholinesterase, does not directly correlate with its swift clearance from the plasma. nih.govaneskey.com This discrepancy has led researchers to develop more complex pharmacokinetic-pharmacodynamic (PK-PD) models to accurately describe its concentration-effect relationship.
Initial attempts to model mivacurium's effects using a standard effect compartment linked directly to plasma proved unsatisfactory. nih.gov A significantly better fit to observed data was achieved by introducing an interstitial space compartment that acts as an intermediary between the plasma and the effect compartment (the neuromuscular junction). nih.govaneskey.com This model suggests that the delay between plasma concentration and the onset of neuromuscular blockade is due to the relatively slow transport of the drug from the plasma into this interstitial space. aneskey.com
In a study involving patients under general anesthesia, a model incorporating this interstitial compartment was found to best describe the PK-PD behavior of mivacurium. The model assumes that the trans-trans and cis-trans isomers are equipotent. nih.govaneskey.com The key parameters of this model, which governs the transfer of the drug, are detailed in the table below.
Table 1: Parameters of the Interstitial Compartment PK-PD Model for Mivacurium
| Parameter | Description | Mean Value | Percentage Coefficient of Variation (%) |
|---|---|---|---|
| k(ip) | First-order rate constant for transfer from plasma to the interstitial compartment | 0.374 min-1 | 46 |
| k(ei) | First-order rate constant for transfer from the interstitial compartment to the effect compartment | 0.151 min-1 | 36 |
| EC50 | Concentration in the effect compartment producing 50% of the maximum effect | 98 µg L-1 | 29 |
| γ (gamma) | A parameter describing the steepness of the concentration-effect relationship (Hill coefficient) | 3.7 | 22 |
Data sourced from a study on patients undergoing non-major surgery, highlighting the necessity of an interstitial compartment to link mivacurium's pharmacokinetics and pharmacodynamics. nih.govaneskey.com
This model demonstrates that the time course of the neuromuscular block from mivacurium is primarily dictated by the concentration decline within this interposed interstitial compartment, rather than being directly related to the rapid clearance from the plasma. nih.govaneskey.com
Further research in animal models has also contributed to understanding the PK-PD relationship. In studies with rats, a two-compartment model was used to describe the kinetics of mivacurium in plasma, and a sigmoidal Emax model was applied to the concentration-neuromuscular effect relationship. youtube.com
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Mivacurium in Rats
| Parameter | Description | Mean (SE) Value |
|---|---|---|
| Apparent Volume of Distribution (Vdss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 650 (123) mL kg-1 |
| Plasma Clearance | The volume of plasma cleared of the drug per unit time. | 9.9 (0.75) mL min-1 kg-1 |
| Cess50 | Steady-state plasma concentration eliciting 50% of the maximum effect. | 0.65 (0.01) µg mL-1 |
| Keo | Rate constant of equilibration between plasma and the effect site. | 0.32 (0.03) min-1 |
Parameters derived from a study where mivacurium was administered as a 2.5-minute intravenous infusion in rats. youtube.com
Quantitative Receptor-Binding Kinetics Modeling
This compound functions as a non-depolarizing neuromuscular blocking agent by competitively antagonizing the action of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate. nih.govfda.govwikipedia.org This competitive binding prevents the depolarization of the muscle membrane, thereby blocking neuromuscular transmission. wikipedia.orgdrugbank.com
While the fundamental mechanism is competitive inhibition, detailed investigations into the receptor-binding kinetics have revealed a more nuanced interaction. A study using human adult muscle nAChRs (composed of α₁β₁δε subunits) expressed in Xenopus oocytes provided significant insights into the inhibitory mechanisms of several nondepolarizing neuromuscular blocking agents, including mivacurium. nih.gov
The research demonstrated that the nature of the inhibition depends on the agonist used to stimulate the receptor. nih.gov
With a non-desensitizing agonist (dimethylphenylpiperazinium) , the inhibition by mivacurium was found to be competitive. nih.gov
With acetylcholine as the agonist , a more complex interaction was observed. High concentrations of acetylcholine itself caused desensitization of the nAChR. This desensitization attenuated the inhibitory effect of the neuromuscular blocking agent, leading to a non-competitive type of inhibition. nih.gov
This suggests that mivacurium's action at the neuromuscular junction involves a mixed mechanism of competitive inhibition and a non-competitive component related to receptor desensitization induced by the natural neurotransmitter, acetylcholine. nih.gov
Table 3: Inhibitory Mechanisms of Mivacurium at the Human Adult Muscle nAChR
| Agonist | Observed Inhibition Mechanism | Key Finding |
|---|---|---|
| Dimethylphenylpiperazinium (a non-desensitizing agonist) | Competitive Inhibition | Mivacurium directly competes with the agonist for the receptor binding site. nih.gov |
| Acetylcholine (the natural agonist) | Mixed (Competitive and Non-competitive) | Inhibition is attenuated by ACh-induced receptor desensitization, leading to a non-competitive pattern. nih.gov |
Summary of findings from a study investigating the pharmacological characteristics of nondepolarizing neuromuscular blocking agents at the human adult muscle nicotinic acetylcholine receptor. nih.gov
The potency of the different stereoisomers of mivacurium chloride is a direct reflection of their interaction with the nAChR. The trans-trans and cis-trans isomers are significantly more potent than the cis-cis isomer. nih.gov The rapid hydrolysis of the potent trans-trans and cis-trans isomers by plasma cholinesterase is consistent with the short duration of action of mivacurium, as the less potent but more stable cis-cis isomer does not produce a significant neuromuscular block on its own. nih.gov
Degradation Chemistry and Metabolism of Trans Trans Mivacurium Chloride
Enzymatic Hydrolysis Pathways by Plasma Cholinesterase
The principal route for the inactivation of mivacurium (B34715) chloride is enzymatic hydrolysis, a reaction catalyzed by plasma cholinesterase (also known as butyrylcholinesterase or pseudocholinesterase). fda.govwikipedia.orgdrugbank.comnih.govnps.org.au This rapid biotransformation is responsible for the short duration of action of the compound. wikipedia.orgoup.com The process involves the cleavage of the ester linkages within the mivacurium molecule. wikipedia.org In vitro studies have shown that at a pH of 7.4 and a temperature of 37°C, mivacurium is hydrolyzed by human plasma cholinesterase at a rate that is approximately 88% of that for succinylcholine (B1214915). nih.gov
The clearance of the trans-trans isomer, along with the cis-trans isomer, is very high and directly dependent on the activity of plasma cholinesterase. fda.gov In contrast, the clearance of the less potent cis-cis isomer is not dependent on this enzyme. fda.gov This enzymatic degradation is so rapid and extensive that the protein binding of mivacurium has not been determined. fda.govdrugbank.com
Identification and Characterization of Quaternary Alcohol Metabolites
One of the primary products resulting from the enzymatic hydrolysis of mivacurium is a quaternary alcohol metabolite. fda.govoup.comhres.camims.com This metabolite is formed through the cleavage of one of the ester groups in the parent molecule. wikipedia.org Studies involving the administration of this quaternary alcohol to animal models (cats and dogs) have indicated that it is unlikely to produce clinically significant neuromuscular, autonomic, or cardiovascular effects. fda.govhres.camims.com The cis-trans isomer of mivacurium is converted exclusively to the trans alcohol and a cis monoester. nih.govresearchgate.net For the trans-trans isomer, only metabolites in the trans configuration are formed. nih.govresearchgate.net
Identification and Characterization of Quaternary Monoester Metabolites
Alongside the quaternary alcohol, a quaternary monoester metabolite is also formed during the initial hydrolysis of mivacurium by plasma cholinesterase. fda.govoup.comhres.camims.com This monoester still contains one intact ester moiety. wikipedia.org However, the breakdown of this second ester group occurs much more slowly. wikipedia.org The termination of the neuromuscular blocking action is effectively achieved after the first hydrolysis, as the resulting mono-quaternary structures lack significant activity. wikipedia.orgnps.org.au Similar to the alcohol metabolite, the quaternary monoester has been shown in animal studies to be largely inactive at clinically relevant concentrations. fda.govhres.camims.com
The in vitro rate of disappearance for the trans monoester is significantly faster than that of the cis monoester, with mean rates of 0.00750 min⁻¹ and 0.000633 min⁻¹ respectively. nih.govresearchgate.net
Stereoselective Nature of Enzymatic Hydrolysis: Preference for trans Configuration
The enzymatic hydrolysis of mivacurium is a stereoselective process. nih.govresearchgate.net Mivacurium chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. fda.govwikipedia.org The trans-trans and cis-trans isomers together constitute 92% to 96% of the mixture. fda.govmims.com
Research demonstrates that the ester group in the trans configuration is more accessible to enzymatic attack by plasma cholinesterase. nih.govresearchgate.net This results in a much more rapid degradation of the trans-trans and cis-trans isomers compared to the cis-cis isomer. nih.govnih.gov The cis-trans isomer is specifically hydrolyzed to form a cis monoester and a trans alcohol. nih.govresearchgate.net This stereospecificity explains the observed in vivo behavior and the disposition of the various metabolites. nih.gov
| Isomer | In Vitro Disappearance Rate (min⁻¹) | In Vitro Half-Life (minutes) |
| trans-trans | 0.803 nih.govresearchgate.net | 1.3 ± 0.3 fda.gov |
| cis-trans | 0.921 nih.govresearchgate.net | 0.8 ± 0.2 fda.gov |
| cis-cis | 0.0106 nih.govresearchgate.net | ~276 nih.gov |
Non-Enzymatic Degradation Mechanisms (e.g., pH-dependent degradation)
While enzymatic hydrolysis is the primary route of metabolism, non-enzymatic degradation can also occur, particularly influenced by pH. Mivacurium chloride injection is formulated as a sterile solution with a pH ranging from 3.5 to 5.0, indicating that stability is pH-dependent. fda.gov Although Hofmann elimination (a pH- and temperature-dependent process) is a significant degradation pathway for related compounds like atracurium (B1203153), for mivacurium, ester hydrolysis by plasma cholinesterase is the predominant mechanism of inactivation in the body. wikipedia.orgnih.gov However, the stability of the compound in solution is influenced by pH, with greater stability observed in acidic conditions. Studies on other compounds have shown that degradation rates can be significantly higher at alkaline pH. For instance, a study on nitazoxanide (B1678950) showed its highest degradation rate at pH 10.0. semanticscholar.org This suggests that mivacurium's stability outside of its optimal acidic pH range would be compromised, leading to non-enzymatic hydrolysis of its ester linkages.
Factors Influencing Degradation Kinetics In Vitro
Several factors have a significant impact on the rate at which trans-trans-mivacurium (B12770209) chloride degrades in an in vitro setting.
Enzyme Activity : The activity of plasma cholinesterase is the most critical factor. nih.gov Reduced or atypical plasma cholinesterase activity, whether due to genetic variants, severe liver disease, or other conditions, significantly slows the hydrolysis of mivacurium. fda.govnih.govnih.govnih.gov Conversely, the administration of exogenous human plasma cholinesterase can produce a dose-dependent antagonism of mivacurium's effects by increasing its degradation rate. nih.gov
pH : The rate of hydrolysis is pH-dependent. In vitro studies of enzymatic hydrolysis are typically conducted at a physiological pH of 7.4. nih.gov As a compound subject to ester hydrolysis, deviations from the optimal pH for stability (3.5-5.0 for the injection) will affect the rate of chemical degradation. fda.gov General principles of chemical kinetics indicate that ester hydrolysis can be catalyzed by both acid and base, meaning that significant deviations from the stable pH range will increase the rate of non-enzymatic degradation. semanticscholar.org
Temperature : Temperature influences the rate of chemical reactions, including enzymatic hydrolysis. In vitro studies on mivacurium degradation are standardized at 37°C to mimic physiological conditions. nih.gov While specific data on the temperature-dependence of mivacurium degradation is limited, studies on other neuromuscular blocking agents like vecuronium (B1682833) have shown that decreasing core temperature reduces plasma clearance. nih.gov It is a fundamental principle that enzymatic activity and chemical reaction rates are sensitive to temperature changes.
Advanced Analytical Methodologies for Trans Trans Mivacurium Chloride
Chromatographic Techniques for Stereoisomer and Metabolite Quantification
Chromatography is a cornerstone for the analysis of mivacurium (B34715), enabling the separation and quantification of its closely related isomeric forms and various breakdown products from complex biological samples.
High-Performance Liquid Chromatography (HPLC) Methodologies for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the stereoisomers of mivacurium chloride. mdpi.com Reversed-phase HPLC methods have been successfully developed to determine the concentration of mivacurium isomers in biological matrices like plasma. nih.gov These methods can distinguish between the trans-trans, cis-trans, and cis-cis isomers, which is essential for detailed pharmacokinetic studies, as each isomer may exhibit different rates of metabolism and clearance. nih.govnih.gov
For instance, one study utilized reversed-phase HPLC to determine the pharmacokinetic variables of the trans-trans and cis-trans isomers in dogs, demonstrating the technique's capability to track the disposition of individual isomers over time. nih.gov The resolution of these isomers is typically achieved on specialized chiral stationary phases or by optimizing mobile phase composition on standard columns like C8 or C18. nih.govnih.gov The ability to separate these isomers is fundamental, as it allows for a more precise understanding of the compound's behavior in vivo.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and specificity for the identification and quantification of mivacurium and its metabolites. oup.compsu.edursc.org This technique is essential for forensic analysis and pharmacokinetic studies where analyte concentrations are often very low. psu.edunih.gov
Validated methods exist for analyzing mivacurium in various biological specimens, including blood, urine, and tissue. oup.comnih.gov A common approach involves initial screening by HPLC with fluorescence detection, followed by confirmation and quantification using LC-MS/MS. oup.comnih.gov The high selectivity of LC-MS/MS is achieved by monitoring specific precursor-to-product ion transitions. psu.edu
While some LC-MS/MS methods may not achieve baseline separation of the mivacurium isomers, they excel at providing unequivocal identification and sensitive quantification. oup.com For example, a limit of quantitation as low as 2.5 µg/L for mivacurium in serum has been reported using LC-MS. psu.edu The main metabolites, a quaternary monoester and a quaternary alcohol, are also identifiable through this technique. hres.caresearchgate.net
Table 2: Example LC-MS/MS Method Parameters for Mivacurium Analysis
| Parameter | Description |
| Liquid Chromatography | Waters Alliance 2695 with autosampler |
| Mass Spectrometry | ThermoFinnigan LCQ ion trap with electrospray interface |
| Analytical Column | Lichrospher 60 RP-Select (15 cm x 5 µm x 2.1 mm) |
| Mobile Phase | 40% acetonitrile (B52724) / 60% water / 0.025% methanesulfonic acid |
| Flow Rate | 0.3 mL/min |
| Detection Mode | Positive selected ion monitoring |
| Source: oup.compsu.edu |
Spectroscopic Techniques for Structural Characterization of Synthesized Intermediates and Degradation Products
The structural elucidation of mivacurium's synthetic intermediates and, more critically, its degradation products relies on various spectroscopic techniques. Mass spectrometry (MS) is particularly vital for identifying the products of hydrolysis. The primary inactivation pathway for mivacurium is rapid hydrolysis by plasma cholinesterase, which breaks down the ester linkages. hres.cadrugbank.com
This enzymatic degradation yields a quaternary alcohol and a quaternary monoester, which eventually leads to a dicarboxylic acid. hres.ca Mass spectrometric analysis can confirm the identity of these metabolites. For instance, the intact mivacurium molecule shows a molecular ion peak at an m/z of approximately 514, while its primary mono-quaternary alcohol degradate can be identified by a peak at an m/z of around 446. researchgate.net While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard tools for characterizing organic molecules, specific published studies detailing their application to the intermediates and degradation products of trans-trans-mivacurium (B12770209) chloride are limited. However, MS data provides crucial structural information about the metabolites formed in biological systems.
Emerging Analytical Techniques for Kinetic and Mechanistic Studies
Studying the rapid enzymatic degradation of mivacurium requires analytical methods that can monitor the reaction in real-time. A significant challenge has been the rapid hydrolysis by plasma cholinesterase, which can occur within minutes post-administration. researchgate.net
Potentiometric sensors have emerged as an innovative tool for tracking the kinetics of mivacurium's enzymatic degradation with high accuracy and speed. researchgate.netresearchgate.net These point-of-care sensors can perform real-time monitoring of the hydrolysis reaction directly in serum samples. researchgate.net By measuring the change in potential as the concentration of the mivacurium cation decreases, these devices allow for the in-vitro estimation of key enzymatic reaction parameters. researchgate.net This approach overcomes the difficulties associated with frequent blood sampling and complex sample preparation required by traditional chromatographic methods. researchgate.net The use of potentiometric sensors for other biodegradable drugs like atracurium (B1203153) further underscores the potential of this technology in studying drug metabolism kinetics. researchgate.netnih.gov
Table 3: Kinetic Parameters of Mivacurium Enzymatic Degradation via Potentiometric Sensor
| Parameter | Reported Value |
| Michaelis–Menten Constant (Km) | 227 - 241.041 µM |
| Maximum Reaction Velocity (Vmax) | 56.8 - 62 µM/min |
| Source: researchgate.netresearchgate.net |
Optimized Sample Preparation and Isolation Techniques for Complex Biological Matrices
The isolation of mivacurium and its metabolites from complex biological matrices like blood, plasma, and tissues is a critical prerequisite for accurate analysis. oup.com The process is complicated by the compound's chemical properties, which include both hydrophilic and lipophilic characteristics, making its extraction challenging. researchgate.net
A robust and widely used method involves a multi-step procedure. nih.gov General best practices for sample handling, such as using appropriate anticoagulants (EDTA is recommended) and prompt centrifugation, are essential first steps. sigmaaldrich.comthermofisher.com The core of the extraction process typically begins with protein precipitation, often accomplished by adding a solvent like acetonitrile. oup.comchromatographyonline.com This step removes the bulk of interfering proteins from the sample. researchgate.net
Following protein removal, a more selective purification step is employed. Solid-phase extraction (SPE) is a common and effective technique for isolating and concentrating mivacurium and its metabolites from the remaining sample matrix. oup.comnih.gov This combined approach of protein precipitation followed by SPE has been validated for a range of biological specimens and is crucial for achieving the clean extracts necessary for sensitive analysis by HPLC or LC-MS/MS. oup.comnih.gov
Computational and Theoretical Studies on Trans Trans Mivacurium Chloride
Molecular Docking and Dynamics Simulations for Receptor Binding Affinity and Specificity
The pharmacological action of mivacurium (B34715) chloride is derived from its competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor end-plate. wikipedia.orgdrugbank.com Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to explore the interaction between a ligand, such as trans-trans-mivacurium (B12770209) chloride, and its receptor at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For trans-trans-mivacurium chloride, docking studies would involve modeling the compound and the nAChR. The nAChR is a complex transmembrane protein, and homology models based on cryo-electron microscopy data of similar receptors, like the muscle-type nAChR from Torpedo marmorata, are often used. nih.gov The goal of docking would be to identify the most likely binding pose of the trans-trans isomer within the receptor's binding site, which is known to be at the interface between subunits. The simulation would calculate the binding energy for various poses, with lower energy values suggesting a more favorable interaction. This allows for a quantitative estimation of binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide deeper insights into the dynamic nature of the ligand-receptor interaction over time. An MD simulation would place the docked complex of this compound and the nAChR in a simulated physiological environment (a hydrated lipid bilayer) and calculate the trajectory of atoms and molecules over time based on classical mechanics. nih.govmdpi.com These simulations can reveal:
Binding Stability: Whether the ligand remains stably bound in its initial docked pose.
Conformational Changes: How the ligand and receptor adjust their shapes to accommodate each other.
Key Interactions: Identification of specific amino acid residues in the nAChR that form critical hydrogen bonds, ionic interactions, or van der Waals contacts with the methoxy (B1213986) groups, quaternary nitrogen heads, and the ester bridge of the trans-trans isomer.
Binding Free Energy: More accurate calculations of binding affinity can be derived from MD simulations, providing a better correlation with experimental data.
By comparing the simulation results for the trans-trans isomer with those for the less potent cis-cis isomer, researchers could elucidate the structural basis for their differing potencies.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule based on the principles of quantum mechanics. nih.govmdpi.com These methods are invaluable for understanding the electronic structure, reactivity, and conformational preferences of this compound.
Electronic Structure and Reactivity: Quantum chemical calculations can map the electron density distribution across the molecule, revealing its electronic properties. chemrxiv.org
Electrostatic Potential (ESP) Map: An ESP map would highlight the electron-rich and electron-poor regions of this compound. The positively charged quaternary nitrogen atoms are key features for binding to the anionic sites of the nAChR. The electron-rich oxygen atoms in the ester groups are crucial for its metabolism.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The ester linkages are known to be susceptible to hydrolysis by plasma cholinesterase. drugbank.comnih.gov Quantum calculations can pinpoint the carbonyl carbons of the ester groups as primary sites for nucleophilic attack by the enzyme, thereby explaining the molecule's rapid degradation.
Conformational Analysis: The this compound molecule has considerable flexibility due to its central octene diester bridge and rotatable bonds. wikipedia.org Quantum chemical calculations can determine the relative energies of different possible conformations (rotamers). snv63.ru By optimizing the geometry of the molecule, the lowest energy, and therefore most stable, conformation can be identified. This information is critical for understanding which shape of the molecule is most likely to bind to the nAChR and is a necessary input for high-quality molecular docking studies.
In Silico Predictions of Metabolic Pathways and Degradation Products
The short duration of action of mivacurium is a direct result of its rapid hydrolysis by plasma cholinesterase. nih.govnih.gov In silico metabolic prediction tools can be used to theoretically map the metabolic fate of the trans-trans isomer.
Several computational platforms, such as BioTransformer and Meteor, use knowledge-based systems of metabolic transformations to predict the likely metabolites of a parent compound. nih.gov For this compound, these tools would likely predict the following primary metabolic steps:
Ester Hydrolysis: The primary predicted pathway would be the hydrolysis of one of the two ester linkages in the central chain. This reaction is catalyzed by plasma cholinesterase and breaks the molecule into two mono-quaternary fragments: a quaternary alcohol and a quaternary mono-ester carboxylic acid. wikipedia.org This single hydrolysis step effectively terminates the neuromuscular blocking action, as the bis-quaternary structure is essential for potent receptor binding. wikipedia.org
Secondary Hydrolysis: The remaining ester group on the mono-ester metabolite would be predicted to undergo hydrolysis as well, though at a much slower rate, eventually yielding the dicarboxylic acid linker and the quaternary alcohol.
The output of these in silico tools is a list of potential metabolites with their chemical structures. This information is crucial for guiding analytical studies to identify and quantify these degradation products in plasma samples.
Advanced Pharmacokinetic Modeling and Simulation for Isomer Disposition
Pharmacokinetic (PK) studies have shown that the three isomers of mivacurium have distinct disposition profiles. The potent trans-trans and cis-trans isomers are cleared rapidly from the plasma, which is consistent with the short duration of action of the drug mixture. nih.gov The cis-cis isomer, which is much less potent, is cleared more slowly. fda.govnih.gov
Advanced pharmacokinetic models, such as Physiologically Based Pharmacokinetic (PBPK) models, can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. A PBPK model is a multi-compartment model that represents the body as a series of interconnected physiological compartments (organs and tissues). nih.gov
To build a PBPK model for the trans-trans isomer, the following parameters would be required:
System Data: Physiological parameters like organ volumes and blood flow rates.
Compound-Specific Data: Physicochemical properties (e.g., molecular weight, pKa, partition coefficient) and in vitro data on its metabolism by plasma cholinesterase. fda.gov
Once constructed, the model could simulate the plasma concentration-time profile of the trans-trans isomer. This allows for the exploration of "what-if" scenarios, such as predicting its disposition in patient populations with reduced plasma cholinesterase activity, where its clearance would be significantly reduced. nih.gov
| Isomer | Plasma Clearance (mL/min/kg) | Elimination Half-Life (t½, min) |
|---|---|---|
| trans-trans | 99 (44-199) | 1.8 (0.8-4.8) |
| cis-trans | 53 (26-98) | 2.0 (1.0-3.6) |
| cis-cis | 4.6 ± 1.1 | 53 ± 20 |
Predictive Models for Structure-Activity Relationships and Design of Novel Analogues
Predictive SAR Models: By compiling a dataset of mivacurium analogues and their corresponding potencies, a Quantitative Structure-Activity Relationship (QSAR) model could be built. This computational model would create a mathematical equation linking structural descriptors (e.g., steric, electronic, and hydrophobic properties) to the neuromuscular blocking activity. Such a model could then be used to predict the potency of new, unsynthesized compounds.
Design of Novel Analogues: The insights gained from SAR and the computational studies described above can guide the rational design of novel analogues of this compound. nih.govelsevierpure.com For example, computational chemists could explore modifications to:
The central chain: Altering the length or rigidity of the octene diester bridge could change the distance between the quaternary heads, potentially fine-tuning receptor affinity or duration of action.
The isoquinolinium heads: Modifying the substituent groups (e.g., the methoxy groups) could influence binding specificity and potency. wikipedia.org
In silico design allows for the virtual screening of thousands of potential new structures, prioritizing the most promising candidates for synthesis and experimental testing. eurekaselect.com This approach can significantly accelerate the discovery of new neuromuscular blocking agents with potentially improved pharmacological profiles.
Future Directions in Trans Trans Mivacurium Chloride Research
Development of Novel Stereoselective Synthetic Approaches for Pure Isomers
Mivacurium (B34715) chloride is a symmetrical molecule that exists as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. wikipedia.orgfda.gov The trans-trans and cis-trans isomers constitute the vast majority of the mixture (92% to 96%) and are the primary contributors to the neuromuscular blockade. fda.gov The cis-cis isomer is estimated to have only one-tenth the potency of the other two. wikipedia.orgfda.gov Given that the trans-trans isomer is a major active component, the development of synthetic methods to produce it in high purity is a key research objective.
Current industrial synthesis often involves the chiral resolution of racemic intermediates, a process that can be inefficient. researchgate.netresearchgate.net Advanced synthetic strategies are being explored to overcome these limitations. Asymmetric transfer hydrogenation (ATH) has emerged as a promising alternative for producing enantiopure precursors, such as (R)-5'-methoxylaudanosine, which are crucial for building the final mivacurium molecule. researchgate.netresearchgate.netresearchgate.net This method avoids the often inefficient classical resolution with agents like L-dibenzoyltartaric acid. researchgate.netresearchgate.net
Future research will likely focus on optimizing these stereoselective routes for industrial-scale production. This includes the development of more efficient and recyclable catalysts for asymmetric hydrogenation and refining reaction conditions to maximize the yield and purity of the desired trans-trans isomer. hilarispublisher.com The goal is to create a more cost-effective and environmentally friendly synthesis process that yields a product with a refined and more predictable pharmacological profile. google.comcjph.com.cn
Table 1: Comparison of Synthetic Strategies for Mivacurium Precursors
| Method | Description | Advantages | Challenges |
| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent (e.g., L-dibenzoyltartaric acid). researchgate.netresearchgate.net | Established and understood methodology. | Can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer; generates significant waste. researchgate.net |
| Asymmetric Transfer Hydrogenation (ATH) | Use of a chiral catalyst to stereoselectively reduce a prochiral imine precursor. researchgate.netresearchgate.net | Potentially higher yields of the desired enantiomer; more atom-economical. | Requires development and optimization of specific catalysts and reaction conditions for high stereoselectivity. researchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Interaction Visualization
Understanding the precise interaction between trans-trans-mivacurium (B12770209) chloride and the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction is fundamental to its mechanism of action. patsnap.com Traditional methods provide static or indirect measures of this binding. The future lies in employing advanced techniques capable of visualizing these molecular events in real-time and in a physiologically relevant context.
Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) are being developed to monitor the complexation of neuromuscular blocking agents with other molecules. mdpi.comresearchgate.net While not yet applied directly to mivacurium-receptor interactions in vivo, SERS offers a proof-of-principle for a noninvasive method to study such binding events. mdpi.com Future advancements could adapt this or similar spectroscopic techniques, potentially combined with high-resolution microscopy, to visualize the binding and dissociation of trans-trans-mivacurium at the single-receptor level.
Further research could also involve crystallographic and advanced Nuclear Magnetic Resonance (NMR) studies to provide a detailed, three-dimensional picture of the binding pocket and the specific conformational changes that occur upon drug binding. unimi.itresearchgate.net This structural data is invaluable for understanding the molecular basis of its potency and for the rational design of future neuromuscular blocking agents with improved properties.
Comprehensive Elucidation of Residual Molecular Activity and Interaction of Metabolites
The short duration of action of mivacurium chloride is a direct result of its rapid hydrolysis by plasma cholinesterase (butyrylcholinesterase). nih.govnih.govnih.gov This enzymatic breakdown yields a quaternary alcohol and a quaternary monoester metabolite. fda.govfda.gov While these metabolites are generally considered to be inactive or significantly less potent, a comprehensive characterization of their complete pharmacological profile is an important area for future investigation. wikipedia.orgpatsnap.com
Studies have indicated that the lack of a bis-quaternary structure in the metabolites effectively terminates the neuromuscular blocking action. wikipedia.org However, subtle or residual interactions with the nAChR or other molecular targets cannot be entirely ruled out without exhaustive investigation. Future research should focus on:
Isolation and Purification: Developing methods to isolate pure forms of the primary metabolites.
In Vitro Binding Assays: Using sensitive biophysical techniques to quantify the binding affinity of each metabolite for the nAChR.
Electrophysiological Studies: Assessing the functional impact of these metabolites on ion channel activity at the neuromuscular junction.
Even low-level activity or competitive inhibition by these metabolites could have clinical implications, particularly during prolonged infusions or in patients with altered metabolism, potentially influencing recovery from neuromuscular blockade. nih.gov
Table 2: Metabolites of Mivacurium Chloride
| Metabolite | Formation Pathway | Reported Activity |
| Quaternary Monoester | Initial hydrolysis of one ester linkage by plasma cholinesterase. wikipedia.orgfda.gov | Considered to have significantly reduced or no neuromuscular blocking activity. fda.govpatsnap.com |
| Quaternary Alcohol | Subsequent hydrolysis of the second ester moiety. wikipedia.orgfda.gov | Considered inactive. fda.govpatsnap.com |
Integration of Multi-Omics Data for a Holistic Understanding of Disposition and Molecular Action
The individual response to mivacurium chloride can be significantly influenced by genetic factors, most notably variations in the butyrylcholinesterase (BCHE) gene. clinpgx.orgnih.gov Patients homozygous for atypical BCHE variants exhibit markedly reduced enzyme activity, leading to prolonged neuromuscular blockade. clinpgx.org This well-established pharmacogenomic link serves as a foundation for a broader, multi-omics approach to understanding the drug's behavior.
Future research should aim to integrate data from various "-omics" fields to build a comprehensive systems pharmacology model of trans-trans-mivacurium chloride:
Pharmacogenomics: Expanding beyond BCHE to identify other genetic variants that may influence the pharmacokinetics (e.g., transporters) or pharmacodynamics (e.g., nAChR subunit variations) of mivacurium.
Proteomics: Quantifying the expression levels of plasma cholinesterase and nAChR subunits in different patient populations to correlate with drug response.
Metabolomics: Developing high-throughput methods to precisely measure the plasma concentrations of the parent compound and its metabolites, providing a detailed picture of its metabolic fate in real-time.
By integrating these datasets using computational and bioinformatics tools, researchers can move towards a personalized medicine approach, where potential response to mivacurium could be predicted based on an individual's unique molecular profile.
Exploration of Novel Molecular Targets Beyond the Neuromuscular Junction
While the primary target of this compound is the nAChR at the skeletal muscle endplate, some of its clinical side effects suggest interactions with other molecular targets. patsnap.com Benzylisoquinolinium compounds are known for their potential to induce histamine release, which can lead to cardiovascular effects such as flushing and hypotension. nih.govnih.govpatsnap.com
This histamine release implies an interaction, whether direct or indirect, with mast cells. Future research should explore the molecular mechanisms underlying this effect. This could involve investigating potential off-target binding to receptors on mast cells or other immune cells. Understanding these interactions is crucial for mitigating side effects and for developing newer agents with greater target specificity. Furthermore, although considered to have minimal cardiovascular effects at recommended doses, exploring potential low-affinity interactions with autonomic ganglia or muscarinic receptors could provide a more complete safety and pharmacological profile. mims.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-trans-Mivacurium Chloride, and how can researchers validate isomer purity during synthesis?
- Methodological Answer : The synthesis typically involves stereoselective alkylation of tetrahydroisoquinolinium intermediates, followed by purification via recrystallization. To validate isomer purity:
- Use chiral HPLC with a polar organic phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to resolve isomers. Retention time discrepancies ≥2 minutes indicate isomer separation .
- Confirm structural integrity via (e.g., characteristic geminal methyl proton signals at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Experimental Design Tip : Include a negative control (e.g., racemic mixture) in chromatographic analyses to benchmark isomer separation efficiency .
Q. What analytical techniques are recommended for assessing trans-trans-Mivacurium Chloride stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Expose samples to 40°C/75% relative humidity for 6 months. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for chloride ion release) and pH shifts .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C. Include degradation products (e.g., laudanosine derivatives) in LC-MS quantification .
Advanced Research Questions
Q. How do pharmacokinetic differences between trans-trans-Mivacurium Chloride and its isomers impact neuromuscular blockade duration in in vivo models?
- Methodological Answer :
- Comparative studies : Administer equimolar doses of isomers to rodent models (e.g., rat sciatic nerve-gastrocnemius preparation). Measure blockade duration via force transducers and electromyography (EMG) .
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare means. A p-value <0.05 for blockade duration between isomers indicates stereospecific activity .
Q. What experimental strategies resolve contradictions in reported EC values for trans-trans-Mivacurium Chloride across cell-based vs. tissue-based assays?
- Methodological Answer :
- Assay standardization : Compare HEK-293 cells expressing human nicotinic receptors (cloned α1β1δε subunits) to ex vivo rat diaphragm preparations. Normalize data to tubocurarine as a positive control .
- Data harmonization : Apply Bland-Altman plots to quantify bias between assays. A >20% difference suggests tissue-specific factors (e.g., esterase activity) influencing potency .
Q. How can molecular docking simulations improve understanding of trans-trans-Mivacurium Chloride’s binding kinetics to nicotinic acetylcholine receptors?
- Methodological Answer :
- Protocol : Use AutoDock Vina with receptor PDB ID 2BG8. Define binding pockets via CASTp analysis. Validate docking poses with molecular dynamics (MD) simulations (100 ns, NPT ensemble) .
- Key parameters : Calculate binding free energy (ΔG) using MM-PBSA. A ΔG ≤ -8 kcal/mol correlates with high-affinity binding observed in electrophysiology .
Methodological Framework for Reproducibility
Q. What protocols ensure reproducibility in trans-trans-Mivacurium Chloride dose-response studies across laboratories?
- Standardization Checklist :
- Vehicle control : Use 0.9% saline with pH adjusted to 4.0–4.5 to prevent hydrolysis .
- Blinding : Randomize treatment groups and encode samples to minimize observer bias .
- Data reporting : Adhere to ARRIVE guidelines for in vivo studies, including detailed anesthesia and euthanasia protocols .
Data Presentation Guidelines
- Tables : Include isomer-specific pharmacokinetic parameters (e.g., , , ) with 95% confidence intervals. Example:
| Isomer | (min) | (L/kg) | (mL/min/kg) |
|---|---|---|---|
| trans-trans | 12.3 ± 1.2 | 0.45 ± 0.03 | 6.8 ± 0.4 |
| cis-trans | 8.7 ± 0.9 | 0.38 ± 0.02 | 9.1 ± 0.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
